molecular formula C14H14N2O3 B15037690 2-(4-Nitrobenzylidene)quinuclidin-3-one CAS No. 79331-03-6

2-(4-Nitrobenzylidene)quinuclidin-3-one

Cat. No.: B15037690
CAS No.: 79331-03-6
M. Wt: 258.27 g/mol
InChI Key: WYLOZSIGADKNRC-UKTHLTGXSA-N
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Description

2-(4-Nitrobenzylidene)quinuclidin-3-one is an organic compound with the molecular formula C14H14N2O3 It is a derivative of quinuclidinone, featuring a nitrobenzylidene group attached to the quinuclidin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzylidene)quinuclidin-3-one typically involves the condensation reaction between 4-nitrobenzaldehyde and quinuclidin-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzylidene)quinuclidin-3-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium borohydride.

    Nucleophiles: Ammonia, amines, or other nucleophilic species for substitution reactions.

    Solvents: Ethanol, methanol, or other polar solvents to facilitate the reactions.

Major Products Formed

    Reduction: 2-(4-Aminobenzylidene)quinuclidin-3-one.

    Substitution: Various substituted quinuclidin-3-one derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrobenzylidene)quinuclidin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It may be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzylidene)quinuclidin-3-one and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinuclidinone core can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzylidene)quinuclidin-3-one
  • 2-(4-Chlorobenzylidene)quinuclidin-3-one
  • 2-(4-Methylbenzylidene)quinuclidin-3-one

Uniqueness

2-(4-Nitrobenzylidene)quinuclidin-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in specific reactions, such as reduction and nucleophilic substitution, that are not as readily accessible with other substituents like methoxy or methyl groups. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

79331-03-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(2E)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9+

InChI Key

WYLOZSIGADKNRC-UKTHLTGXSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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